4-Methyl-6-phenylpyrimidine
Overview
Description
4-Methyl-6-phenylpyrimidine is a compound that contains a pyrimidine ring, a common core structure found in many biologically relevant molecules. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
Several methods have been reported for the synthesis of this compound. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the preparation of pyrrolo[1,2-c]pyrimidines from this compound. 3-Acylmethylene-4-methyl-6-phenylpyrimidinium bromides were cyclised by treatment with either sodium hydrogen carbonate or this compound .Molecular Structure Analysis
The molecular formula of this compound is C11H10N2. The structure of this compound is related to known bioactive compounds, which could serve as a starting point for the design and development of novel therapeutic agents.Chemical Reactions Analysis
This compound has been used in the synthesis of new palladium (II) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines . These complexes have been characterized by means of elemental analyses, spectroscopic techniques like IR, 1 H–NMR, UV–visible, fluorescence, and thermogravimetric analysis .Physical And Chemical Properties Analysis
The molecular weight of this compound is 170.21 g/mol. One of the synthesized compounds, ethyl 4-methyl-6-phenyl-2-(4-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate (ZB4), was reported to be a white solid with a yield of 80% and a melting point of 96–98°C .Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone, closely related to 4-Methyl-6-phenylpyrimidine, exhibit significant antimicrobial properties. Modifications to the compound, such as introducing methyl or chlorine substituents, have been found to enhance these biological activities. The structural analyses of these derivatives reveal molecular geometries and interactions that potentially contribute to their antimicrobial efficacy (Korona-Głowniak et al., 2021).
Nonlinear Optical Applications
A study on 4-thiopyrimidines derivatives, which include phenylpyrimidine compounds, has shown promising applications in nonlinear optics (NLO). These derivatives demonstrate significant NLO properties, which are potentially useful for optoelectronic applications. The research involved density functional theory (DFT) calculations to analyze the structural parameters and electronic characteristics of these molecules (Hussain et al., 2020).
Anti-lipid Peroxidation and Anti-anoxic Activities
Novel 4-arylpyrimidine derivatives, including structures with a this compound base, have been synthesized and tested for anti-anoxic (AA) and anti-lipid peroxidation (ALP) activities. These compounds have shown efficacy in reducing lipid peroxidation and protecting against anoxic damage, which could have potential therapeutic applications (Kuno et al., 1992).
Cytotoxic Activity in Cancer Research
Derivatives of 4-thiopyrimidine, including 4-methyl-2-phenylpyrimidine, have been synthesized and their cytotoxic activities against various cancer cell lines have been evaluated. These compounds have shown varying degrees of activity, suggesting their potential as anticancer agents (Stolarczyk et al., 2018).
Mechanism of Action
The possible mechanism of action of 4-Methyl-6-phenylpyrimidine was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Future Directions
Research on 4-Methyl-6-phenylpyrimidine and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, the synthesis of pyrrolo[1,2-c]pyrimidines from this compound has been investigated . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
4-methyl-6-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUMZRYKWCXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344632 | |
Record name | 4-Methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-27-2 | |
Record name | 4-Methyl-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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